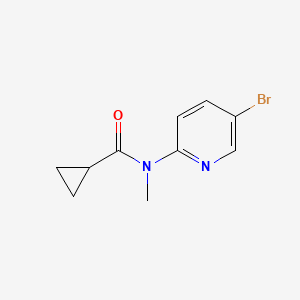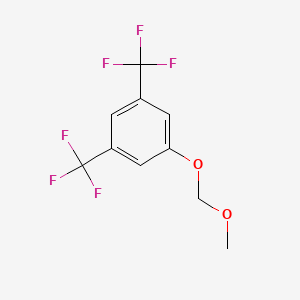
1-(Methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene is an organic compound characterized by the presence of methoxymethoxy and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The methoxymethoxy group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield partially or fully reduced products, depending on the conditions and reagents used.
Substitution: The methoxymethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives .
Scientific Research Applications
1-(Methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity.
Pathways Involved: The presence of trifluoromethyl groups enhances the compound’s lipophilicity and metabolic stability, allowing it to modulate biological pathways effectively.
Comparison with Similar Compounds
Trifluoromethylbenzene: Similar in structure but lacks the methoxymethoxy group, resulting in different chemical properties and reactivity.
Pentafluorosulfanyl-substituted benzene: Contains a pentafluorosulfanyl group instead of trifluoromethyl, leading to higher density and different detonation properties.
Trifluoromethylpyridine: A key structural motif in agrochemical and pharmaceutical ingredients, with different applications and properties compared to 1-(Methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene.
Uniqueness: this compound is unique due to the combination of methoxymethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H8F6O2 |
|---|---|
Molecular Weight |
274.16 g/mol |
IUPAC Name |
1-(methoxymethoxy)-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8F6O2/c1-17-5-18-8-3-6(9(11,12)13)2-7(4-8)10(14,15)16/h2-4H,5H2,1H3 |
InChI Key |
WHIBVHZPQNMYHW-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13901338.png)
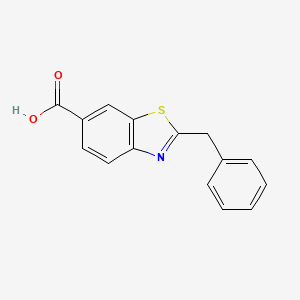
![Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate](/img/structure/B13901352.png)
![Ethyl 3H-benzo[e]indole-2-carboxylate](/img/structure/B13901355.png)
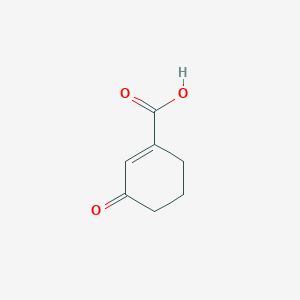

![8-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13901378.png)
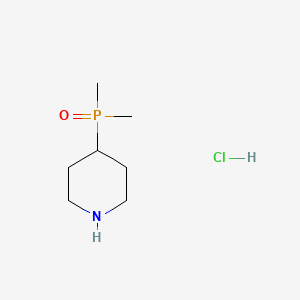
![tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate](/img/structure/B13901394.png)

![benzyl 4-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]piperazine-1-carboxylate](/img/structure/B13901402.png)
